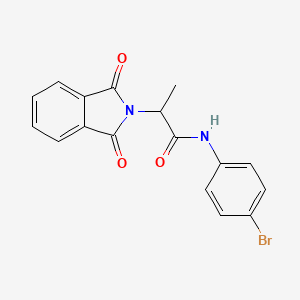

N-(4-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide

Description

N-(4-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a synthetic organic compound characterized by a brominated aromatic system, an isoindole-1,3-dione moiety, and a propanamide linker.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O3/c1-10(15(21)19-12-8-6-11(18)7-9-12)20-16(22)13-4-2-3-5-14(13)17(20)23/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQVZJKLDXXXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide typically involves the following steps:

Formation of the Isoindoline-1,3-dione Core: This can be achieved by the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the isoindoline-1,3-dione core.

Formation of the Propanamide Moiety: The final step involves the acylation of the intermediate product with a suitable acylating agent, such as propanoyl chloride, under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group, leading to the formation of bromophenol derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the isoindoline-1,3-dione structure, potentially converting them to hydroxyl groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Oxidation: Bromophenol derivatives.

Reduction: Hydroxylated isoindoline derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.

Biology and Medicine:

Drug Development: Due to its structural features, the compound may exhibit biological activity, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Biochemical Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding dynamics.

Industry:

Polymer Additives: The compound can be used as an additive in the production of high-performance polymers and resins.

Coatings and Adhesives: It may be utilized in the formulation of advanced coatings and adhesives with improved durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the isoindoline-1,3-dione structure can participate in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and its analogs:

Key Comparative Insights:

Thiazole vs. Direct Amide Linkage () :

The thiazole-containing analog (C₂₀H₁₄BrN₃O₃S) replaces the direct amide bond with a heterocyclic ring. This modification introduces sulfur, which may enhance π-stacking interactions or alter metabolic stability. The higher molecular weight (456 vs. ~400–420) could influence bioavailability.

Substituent Effects on Reactivity (): Bromine vs. Nitro Groups (): The addition of nitro groups (e.g., in N-(2-bromo-4-nitrophenyl)-...) introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce solubility and increase toxicity risks.

Isoindole Dione Significance: The isoindole-1,3-dione moiety, present in all analogs except 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide (), is critical for hydrogen-bond donor/acceptor interactions. Its removal simplifies the structure but likely diminishes target-binding capacity.

Research Findings and Implications

- Biological Relevance : While direct activity data are absent, the bromine and isoindole dione motifs align with pharmacophores seen in kinase inhibitors or protease modulators, where halogen bonding and hydrogen bonding are critical.

Biological Activity

N-(4-bromophenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamide is a synthetic organic compound that falls within the class of acetamides. Its structure features a bromophenyl group and an isoindoline-1,3-dione moiety, which contribute to its biological activity. This compound has garnered interest for its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 363.20 g/mol |

| InChI | InChI=1S/C16H11BrN2O3/c17-10-5-7-11(8-6-10)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20) |

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways. The bromine substituent on the phenyl ring is believed to enhance its reactivity and biological activity compared to similar compounds lacking this halogen.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity :

Several studies have reported that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : In vitro assays showed significant inhibition of cell proliferation in breast cancer cell lines (MCF7 and MDA-MB231), with IC50 values indicating potent antitumor effects.

Neuroprotective Effects :

There is emerging evidence supporting its neuroprotective properties. It appears to modulate neuroinflammatory responses and promote neuronal survival under stress conditions.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally related compounds is essential.

| Compound Name | Antitumor Activity | Neuroprotective Effects |

|---|---|---|

| N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yloxy)acetamide | Moderate | Yes |

| N-(4-chlorophenyl)-2-(1,3-dioxoisoindol-2-yloxy)acetamide | Low | No |

| N-(4-fluorophenyl)-2-(1,3-dioxoisoindol-2-yloxy)acetamide | High | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.